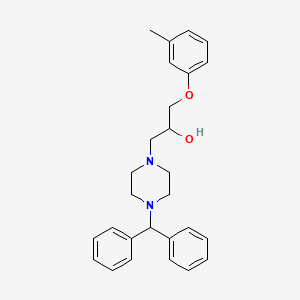

1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

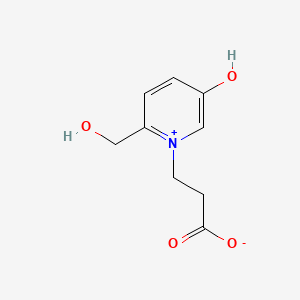

1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol (BPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP is a β-adrenoceptor antagonist that has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects.

Applications De Recherche Scientifique

DNA Interaction and Cellular Applications

A review on Hoechst 33258, a compound structurally similar to 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol, highlights its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property makes it valuable for fluorescent DNA staining and investigating the molecular basis of DNA sequence recognition and binding. Such compounds offer a starting point for rational drug design, especially in targeting specific DNA sequences or structures for therapeutic purposes (Issar & Kakkar, 2013).

Environmental and Analytical Chemistry

The review on the fate and behavior of parabens, which share phenolic structures with 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol, in aquatic environments provides insights into the environmental impact of chemical compounds. Understanding the degradation, bioaccumulation, and potential endocrine-disrupting effects of such compounds is crucial for assessing their environmental safety and designing more eco-friendly alternatives (Haman et al., 2015).

Cytochrome P450 Enzyme Interactions

Research on the selectivity of chemical inhibitors for cytochrome P450 isoforms, including studies on compounds like 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol, is crucial for understanding drug metabolism and potential drug-drug interactions. Such studies are foundational in predicting and managing adverse interactions in therapeutic settings, contributing to safer and more effective drug development (Khojasteh et al., 2011).

Antimicrobial Applications

Chitosan's review as an aminopolysaccharide biopolymer with antimicrobial potential provides a perspective on natural compounds' ability to combat microbial growth. Understanding the structure-activity relationships and mechanisms of action of biopolymers like chitosan can inspire the development of new antimicrobial agents or coatings, potentially including derivatives of 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol (Raafat & Sahl, 2009).

Radical Scavenging and Antioxidant Activity

The review on chromones, compounds related to the chemical class of 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol, emphasizes their antioxidant properties. Such compounds neutralize active oxygen and interrupt free radical processes, offering protection against cell impairment and diseases. Insights into the structural basis of radical scavenging activity could guide the design of new antioxidants for therapeutic or cosmetic applications (Yadav et al., 2014).

Propriétés

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O2/c1-22-9-8-14-26(19-22)31-21-25(30)20-28-15-17-29(18-16-28)27(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-14,19,25,27,30H,15-18,20-21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSCOSGWUPJUSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2778587.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2778593.png)

![N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2778594.png)

![[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2778595.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide](/img/structure/B2778597.png)

![1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2778603.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone](/img/structure/B2778610.png)